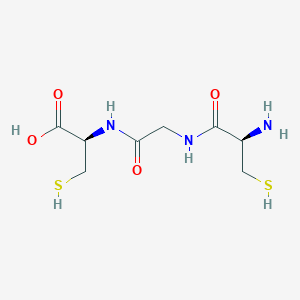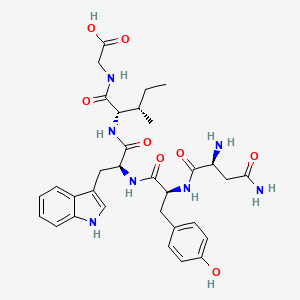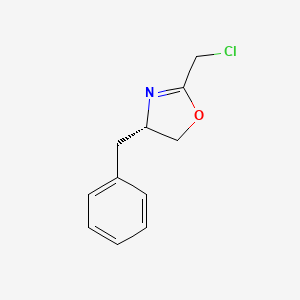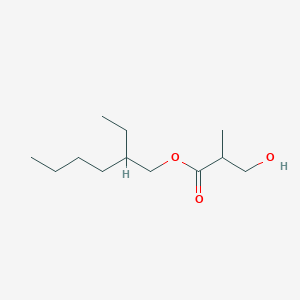
2-Ethylhexyl 3-hydroxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C12H24O3. It is an ester derived from propanoic acid and is known for its unique chemical properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 3-hydroxy-2-methylpropanoate typically involves the esterification of 2-ethylhexanol with 3-hydroxy-2-methylpropanoic acid. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester is separated from the reaction mixture through distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl 3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-Ethylhexyl 3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In drug delivery systems, it enhances the solubility and bioavailability of active pharmaceutical ingredients .
Comparison with Similar Compounds
- 2-Ethylhexyl 3-hydroxy-2-methylpropanoate
- Methyl 3-hydroxy-2-methylpropanoate
- Ethyl 3-hydroxy-2-methylpropanoate
Comparison: this compound is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobicity and stability .
Properties
CAS No. |
403519-85-7 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-ethylhexyl 3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-4-6-7-11(5-2)9-15-12(14)10(3)8-13/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
ZSBORELZSFKFQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



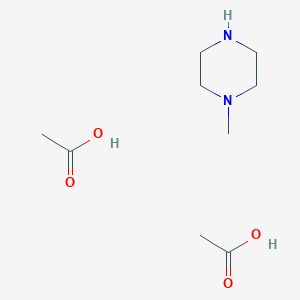
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)

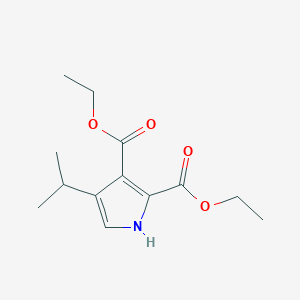
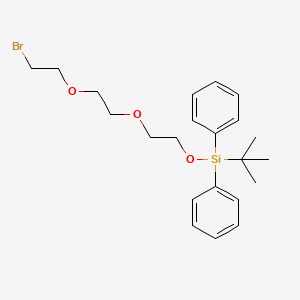

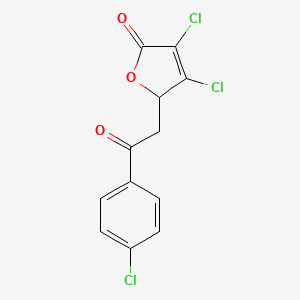

![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
